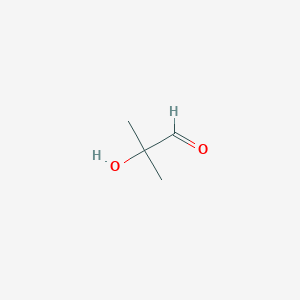

2-Hydroxy-2-methylpropanal

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVAGBIANFAIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174929 | |

| Record name | 2-Hydroxy-2-methylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20818-81-9 | |

| Record name | 2-Hydroxy-2-methylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20818-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanal: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Hydroxy-2-methylpropanal. It details the compound's structure, synthesis, and reactivity, with a particular focus on its emerging role as a key intermediate in the synthesis of targeted therapeutics, notably inhibitors of the Myeloid Cell Leukemia 1 (MCL1) protein. This document includes tabulated quantitative data, detailed experimental protocols for analysis, and visualizations of relevant biochemical pathways to serve as a resource for researchers in organic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as α-hydroxyisobutyraldehyde, is a bifunctional organic molecule containing both a hydroxyl group and an aldehyde. This structure imparts it with a unique reactivity profile, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [1][2][3] |

| Molecular Weight | 88.11 g/mol | [1][2][3] |

| CAS Number | 20818-81-9 | [2][3] |

| Appearance | Colorless liquid (predicted) | |

| Density | 0.985 g/cm³ | [2] |

| Boiling Point | 125.7 °C at 760 mmHg | [2] |

| Flash Point | 38.9 °C | [2] |

| Refractive Index | 1.412 | [2] |

| Vapor Pressure | 5.59 mmHg at 25°C | [2] |

| Solubility | Soluble in water. | [4] |

| logP (o/w) | -0.250 (estimated) | [4] |

Synthesis and Purification

A key synthetic route to this compound involves the reaction of pyruvic aldehyde dimethyl acetal (B89532). The general scheme is outlined below.

Experimental Protocol: Synthesis

-

Reaction Setup: A solution of pyruvic aldehyde dimethyl acetal in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Addition: A solution of methylmagnesium bromide in ether is added dropwise to the cooled (typically 0 °C) solution of the starting material with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute hydrochloric acid to hydrolyze the acetal and protonate the alkoxide.

-

Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.

Experimental Protocol: Purification by HPLC

For high-purity applications, this compound can be purified using preparative High-Performance Liquid Chromatography (HPLC).

Table 2: Representative HPLC Parameters for Analysis and Purification

| Parameter | Condition |

| Column | Newcrom R1, reverse-phase |

| Mobile Phase | Acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) |

| Gradient | Isocratic or gradient elution depending on the impurity profile |

| Flow Rate | Typically 1.0 - 5.0 mL/min for analytical and semi-preparative scales |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Injection Volume | Dependent on the column dimensions and concentration |

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ (x2) | ~1.3 |

| -OH | Variable, dependent on concentration and solvent | |

| -CHO | ~9.5 | |

| ¹³C | -CH₃ (x2) | ~25 |

| -C(OH)- | ~75 | |

| -CHO | ~205 |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 88 | [M]⁺ (Molecular Ion) |

| 73 | [M - CH₃]⁺ |

| 59 | [M - CHO]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Reactivity and Stability

This compound is a reactive molecule due to the presence of both a hydroxyl and an aldehyde functional group.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack.

-

Degradation: Studies on the tropospheric degradation of this compound indicate that it reacts with hydroxyl radicals, leading to the formation of acetone.[5] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to fully characterize its stability profile.[6][7][8]

Biological Significance and Role in Drug Development

A significant application of this compound is as a key starting material in the synthesis of small molecule inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[9][10][11] MCL1 is overexpressed in a variety of cancers and is a critical mediator of cell survival and resistance to chemotherapy.

MCL1-Mediated Apoptosis Pathway

The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-survival proteins like MCL1 sequester pro-apoptotic proteins such as Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[12][13] BH3-only proteins, like Noxa and Bim, can antagonize the action of MCL1.[14][15][16][17]

In many cancers, the overexpression of MCL1 sequesters pro-apoptotic proteins, preventing cell death. The development of MCL1 inhibitors, synthesized using this compound as a precursor, is a promising therapeutic strategy to overcome this resistance.

Safety and Handling

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for its use in the synthesis of complex molecules, most notably a new generation of MCL1 inhibitors for cancer therapy. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development efforts.

References

- 1. This compound | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|20818-81-9 - MOLBASE Encyclopedia [m.molbase.com]

- 3. echemi.com [echemi.com]

- 4. 2-hydroxy-2-methyl propionaldehyde, 20818-81-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientificarchives.com [scientificarchives.com]

- 15. researchgate.net [researchgate.net]

- 16. Functional linkage between NOXA and Bim in mitochondrial apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-2-methylpropanal, a valuable hydroxyaldehyde intermediate in organic synthesis. The document details the primary synthetic routes with a focus on the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). Experimental protocols, quantitative data from analogous reactions, and purification techniques are presented. Additionally, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the synthesis process.

Introduction

This compound, also known as 2-hydroxyisobutyraldehyde, is a bifunctional organic molecule featuring both a tertiary alcohol and an aldehyde functional group.[1] This structure makes it a versatile building block for the synthesis of more complex molecules.[2] Its applications are found in various fields, including its role as a key reagent in the preparation of inhibitors for the Myeloid Cell Leukemia 1 (MCL1) protein, a significant target in oncological research.[2] This guide focuses on the practical synthesis of this compound, providing detailed methodologies for laboratory and potential scale-up applications.

Synthetic Routes

Several synthetic pathways can be employed for the preparation of this compound. The most prominent and industrially relevant method is the crossed aldol condensation between isobutyraldehyde and formaldehyde. Alternative, though less common, routes include the hydrolysis of 2-bromo-2-methylpropanal (B82722) and the selective oxidation of 2-methyl-1,2-propanediol.

Crossed Aldol Condensation of Isobutyraldehyde and Formaldehyde

The base-catalyzed crossed aldol condensation is the most direct and efficient method for the synthesis of this compound. In this reaction, the enolate of isobutyraldehyde, which possesses an α-hydrogen, acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde, which lacks α-hydrogens and thus cannot self-condense.[3] This reaction is highly analogous to the industrial synthesis of hydroxypivaldehyde (HPA).[4]

Reaction Scheme:

(CH₃)₂CHCHO + HCHO --(Base Catalyst)--> (CH₃)₂C(OH)CHO

Isobutyraldehyde + Formaldehyde → this compound

Various base catalysts can be employed, including tertiary amines (e.g., triethylamine) and strong bases like sodium hydroxide, often in the presence of a phase transfer catalyst to enhance reaction rates and yields.

Hydrolysis of 2-Bromo-2-methylpropanal

Reaction Scheme:

-

(CH₃)₂CHCHO + Br₂ → (CH₃)₂C(Br)CHO + HBr

-

(CH₃)₂C(Br)CHO + H₂O → (CH₃)₂C(OH)CHO + HBr

Oxidation of 2-Methyl-1,2-propanediol

Selective oxidation of the primary alcohol in 2-methyl-1,2-propanediol presents another potential synthetic route. This would require a chemoselective oxidizing agent that does not affect the tertiary alcohol. Reagents like periodic acid (HIO₄) are known to cleave vicinal diols, leading to the formation of acetone (B3395972) and formaldehyde, and are therefore unsuitable.[5] Milder, more selective oxidation methods would need to be employed.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the crossed aldol condensation, adapted from a well-established procedure for the analogous synthesis of hydroxypivaldehyde.

Synthesis of this compound via Base-Catalyzed Aldol Condensation

Materials:

-

Isobutyraldehyde

-

Formaldehyde (37% aqueous solution)

-

Triethylamine (or other suitable base catalyst)

-

Solvent (e.g., water, or solvent-free)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer/thermocouple

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyraldehyde and the base catalyst (e.g., triethylamine). The molar ratio of isobutyraldehyde to formaldehyde is typically maintained between 1.1:1 and 1.6:1.[4]

-

Addition of Formaldehyde: Cool the mixture in an ice bath to a temperature between 0 and 10 °C. Slowly add the aqueous formaldehyde solution dropwise from the dropping funnel while maintaining the temperature within the specified range.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 70-110 °C under a nitrogen pressure of 10-40 psig for an industrial-type process, or at room temperature for a laboratory-scale reaction with a more active catalyst) for a specified period (typically 1-3 hours).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid solution (e.g., hydrochloric acid).

-

Extraction: If an organic solvent was not used in the reaction, extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Data Presentation

The following tables summarize quantitative data for the synthesis of hydroxypivaldehyde (HPA), a close structural analog of this compound, which can be considered indicative of the expected outcomes for the target molecule's synthesis.

Table 1: Reaction Conditions for the Synthesis of Hydroxypivaldehyde (HPA)

| Parameter | Value | Reference |

| Reactants | Isobutyraldehyde, Formaldehyde | [4] |

| Catalyst | Triethylamine | [4] |

| Molar Ratio (Isobutyraldehyde:Formaldehyde) | 1.1:1 to 1.6:1 | [4] |

| Temperature | 70-110 °C | [4] |

| Pressure | 10-40 psig (Nitrogen) | [4] |

| Residence Time | 1 hour | [4] |

| Yield | Nearly quantitative |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 125.7 °C at 760 mmHg | [6] |

| Density | 0.985 g/cm³ | [6] |

| CAS Number | 20818-81-9 | [1] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Base-catalyzed crossed aldol condensation mechanism.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the crossed aldol condensation of isobutyraldehyde and formaldehyde. This method offers a high-yielding and direct route to the target molecule. The detailed experimental protocol, adapted from a closely related industrial process, provides a solid foundation for researchers in various fields. The provided data and visualizations serve to enhance the understanding and practical application of this synthetic procedure. Further optimization of reaction conditions, such as catalyst choice and purification methods, may be explored to suit specific laboratory or industrial requirements.

References

- 1. This compound | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 20818-81-9 [benchchem.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. WO2014120480A1 - Preparation of hydroxy aldehydes - Google Patents [patents.google.com]

- 5. Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- [allen.in]

- 6. This compound|20818-81-9 - MOLBASE Encyclopedia [m.molbase.com]

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanal (CAS: 20818-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-methylpropanal (CAS: 20818-81-9), a versatile bifunctional molecule. The document details its physicochemical properties, spectroscopic data, and key synthetic methodologies. Emphasis is placed on its emerging role as a building block in the synthesis of pharmaceutically active compounds, particularly inhibitors of the Myeloid Cell Leukemia 1 (MCL1) protein. Detailed experimental protocols, safety and handling procedures, and visualizations of chemical pathways are included to support researchers in their laboratory work and drug discovery efforts.

Introduction

This compound, also known as α-hydroxyisobutyraldehyde, is a hydroxyaldehyde that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure incorporates both a hydroxyl group and an aldehyde functional group, rendering it a reactive and versatile precursor for the synthesis of more complex molecules.[4] Notably, it has been identified as a key reagent in the preparation of inhibitors for the MCL1 protein, a significant target in oncological research.[5] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20818-81-9 | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless liquid (typical) | [6] |

| Boiling Point | 125.7 °C at 760 mmHg | [6][7] |

| Density | 0.985 g/cm³ | [7] |

| Flash Point | 38.9 °C | [7] |

| Refractive Index | 1.412 | [7] |

| Vapor Pressure | 5.59 mmHg at 25°C | [7] |

| Solubility | Soluble in water | [6] |

| logP (o/w) | -0.250 (estimated) | [6] |

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-methylpropanal, a structural analog, shows characteristic signals for the methyl protons, the methine proton, and the aldehydic proton. The aldehydic proton is typically found far downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group.[8][9] For this compound, the presence of the hydroxyl group would introduce an additional signal, and the chemical shifts of the methyl and methine protons would be influenced by this substitution.

-

¹³C NMR: The carbon NMR spectrum of 2-methylpropanal shows distinct peaks for the methyl carbons, the methine carbon, and the highly deshielded carbonyl carbon (typically >200 ppm).[10][11] In this compound, the carbon bearing the hydroxyl group would appear at a characteristic chemical shift, typically in the range of 50-80 ppm.[12][13]

2.1.2. Mass Spectrometry (MS)

The mass spectrum of 2-methylpropanal shows a molecular ion peak and characteristic fragmentation patterns, including the loss of small neutral molecules or radicals.[14] For this compound, the mass spectrum would be expected to show a molecular ion at m/z 88. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[15] Aldehydes also undergo characteristic cleavages adjacent to the carbonyl group.[14]

Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route involves the controlled oxidation of isobutylene (B52900) glycol or the hydroxylation of isobutyraldehyde (B47883).

General Synthetic Approach: Hydroxylation of Isobutyraldehyde

A plausible laboratory-scale synthesis involves the alpha-hydroxylation of isobutyraldehyde. This can be achieved using various oxidizing agents under controlled conditions.

Caption: General workflow for the synthesis of this compound.

Key Reactions

The bifunctional nature of this compound allows for a variety of chemical transformations.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-hydroxy-2-methylpropanoic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromic acid.[16]

-

Reduction: The aldehyde can be reduced to a primary alcohol, forming 2-methylpropane-1,2-diol, using reducing agents like sodium borohydride.

-

Grignard Reaction: The aldehyde functional group can react with Grignard reagents to form secondary alcohols.[17] This provides a route to introduce a variety of alkyl or aryl groups.

Role in the Synthesis of MCL1 Inhibitors

Myeloid Cell Leukemia 1 (MCL1) is an anti-apoptotic protein of the BCL-2 family that is overexpressed in many cancers, contributing to tumor survival and drug resistance.[18][19] Consequently, the development of MCL1 inhibitors is a promising strategy in cancer therapy.[20][21] this compound has been identified as a precursor in the synthesis of certain MCL1 inhibitors.[5] While specific, proprietary synthetic schemes are not fully disclosed, it is plausible that the aldehyde functionality is utilized for the construction of a core scaffold, which is then further elaborated to create the final inhibitor molecule.

Caption: Plausible synthetic pathway for an MCL1 inhibitor scaffold.

Biological Significance and Potential Signaling Pathways

As a reactive aldehyde, this compound is likely to be metabolized in biological systems. The metabolism of aldehydes is a critical detoxification process, primarily carried out by aldehyde dehydrogenases (ALDHs) which oxidize aldehydes to less reactive carboxylic acids.[22][23] The tertiary alcohol group may undergo conjugation reactions, such as glucuronidation, to facilitate excretion.

Given its structural similarity to metabolic intermediates, it is conceivable that this compound could interact with various metabolic pathways. However, specific signaling pathways directly modulated by this compound have not been extensively studied. Its role as a bacterial xenobiotic metabolite has been noted.[3][4]

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

Detailed, step-by-step protocols are crucial for reproducible research. The following are generalized protocols for key reactions involving this compound.

Protocol: Oxidation of this compound to 2-Hydroxy-2-methylpropanoic Acid

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Procedure:

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid.

-

If any unreacted permanganate remains, decolorize it with a small amount of sodium bisulfite.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-2-methylpropanoic acid.

-

The product can be further purified by recrystallization or distillation.

Protocol: Handling and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10][12]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[6][7][12]

-

Keep away from heat, sparks, and open flames as the compound may be flammable.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly closed to prevent evaporation and contamination.[6]

-

Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel therapeutics. This technical guide has summarized its key properties, synthetic routes, and reactions, with a focus on its application in the synthesis of MCL1 inhibitors. The provided protocols and safety information are intended to support researchers in the safe and effective use of this compound. Further research into its biological activities and the development of more efficient synthetic methodologies will undoubtedly expand its applications in the future.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|20818-81-9 - MOLBASE Encyclopedia [m.molbase.com]

- 6. 2-Hydroxy-2-methylpropionitrile(75-86-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Give reaction to convert acetone to 2 hydroxy 2 mems prepanaic acid | Filo [askfilo.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanal (C4H8O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-methylpropanal (C4H8O2), a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group. This document details its molecular structure, chemical and physical properties, and available data on its synthesis and analysis. While this compound serves as a key intermediate in various chemical syntheses and is a known bacterial xenobiotic metabolite, its direct biological activity and role in signaling pathways are not extensively documented in publicly available literature.[1][2] This guide summarizes the current knowledge, presents available experimental approaches, and identifies areas where further research is needed to fully characterize this compound for applications in drug development and other scientific disciplines.

Molecular Structure and Chemical Identity

This compound, also known as 2-hydroxyisobutyraldehyde, is a hydroxyaldehyde derived from isobutyraldehyde (B47883) with a hydroxyl group at the C2 position.[1][3][4] Its chemical formula is C4H8O2.[1]

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C4H8O2[1] |

| CAS Number | 20818-81-9[1] |

| Molecular Weight | 88.11 g/mol [1] |

| Canonical SMILES | CC(C)(C=O)O[1] |

| InChI | InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3[1] |

| InChIKey | HNVAGBIANFAIIL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Density | 0.985 g/cm³ | [5] |

| Boiling Point | 125.7 °C at 760 mmHg | [5] |

| Flash Point | 38.9 °C | [5] |

| Refractive Index | 1.412 | [5] |

| Vapor Pressure | 5.59 mmHg at 25°C | [5] |

| XLogP3-AA | -0.3 | [6] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Synthesis and Purification

Potential Synthetic Pathway:

Caption: Potential synthesis of this compound via oxidation.

Purification: Purification of the final product would likely involve standard techniques such as distillation or column chromatography. Given the polar nature of the molecule, normal-phase chromatography on silica (B1680970) gel with a polar eluent system would be a suitable approach.

Analytical Methodologies

Detailed, validated analytical protocols for this compound are not extensively published. However, based on the analysis of similar aldehydes and hydroxy acids, the following methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and low volatility of this compound, derivatization is necessary prior to GC-MS analysis.

Experimental Protocol (Proposed):

-

Sample Preparation (Extraction):

-

For biological matrices, a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297) is recommended.[9]

-

The organic extract is then dried over anhydrous sodium sulfate (B86663) and evaporated to dryness under a gentle stream of nitrogen.[9]

-

-

Derivatization:

-

Silylation: The dried extract can be reconstituted in a suitable solvent and treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for 30-60 minutes.[10]

-

PFBHA Derivatization: Alternatively, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to form the corresponding oxime, which is amenable to GC-MS analysis.

-

-

GC-MS Conditions (Starting Point):

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[10]

-

Injection: 1 µL of the derivatized sample in split or splitless mode.[10]

-

Oven Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[10][11]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Caption: Proposed workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a viable alternative for the analysis of this compound.[12]

Experimental Protocol (Proposed):

-

Instrumentation:

-

HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

-

C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) may be necessary to improve peak shape.[12]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at a low wavelength, such as 210 nm, due to the lack of a strong chromophore.

-

-

Sample Preparation:

-

Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

Caption: Proposed workflow for HPLC analysis of this compound.

Biological Activity and Signaling Pathways

The direct biological activity and involvement in specific signaling pathways of this compound are not well-documented in the scientific literature. It is known to be a bacterial xenobiotic metabolite.[1] In the context of atmospheric chemistry, it is a photooxidation product of 2-methyl-3-buten-2-ol (B93329) (MBO).

For the drug development audience, it is noteworthy that derivatives of the structurally similar compound, 2-hydroxy-2-methylpropanamide, have been investigated as Selective Androgen Receptor Modulators (SARMs). These derivatives interact with the androgen receptor, but there is no evidence to suggest that this compound itself has this activity. The lack of data on cytotoxicity, protein interactions, or effects on cellular signaling pathways for the parent molecule represents a significant knowledge gap.

Conclusion and Future Directions

References

- 1. This compound | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|20818-81-9 - MOLBASE Encyclopedia [m.molbase.com]

- 6. 2-hydroxy-2-methyl propionaldehyde, 20818-81-9 [thegoodscentscompany.com]

- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 8. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Hydroxy-2-methylpropionaldehyde | SIELC Technologies [sielc.com]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanal: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-methylpropanal, a bifunctional organic compound of significant interest in various scientific fields. While the precise historical details of its initial discovery are not extensively documented, its prominence has grown in recent decades, particularly as a key intermediate in atmospheric chemistry and a valuable building block in organic synthesis. This document details its physicochemical properties, outlines known synthetic methodologies with detailed experimental protocols, and explores its role in significant chemical and biological pathways. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known by synonyms such as 2-hydroxyisobutyraldehyde and 2-hydroxy-2-methylpropionaldehyde, is a hydroxyaldehyde with the chemical formula C₄H₈O₂.[1][2] Its structure incorporates both a tertiary alcohol and an aldehyde functional group, rendering it a versatile precursor for the synthesis of more complex molecules.[3] The compound has garnered significant attention as a bacterial xenobiotic metabolite and, more notably, as a crucial intermediate in the tropospheric photo-oxidation of biogenic volatile organic compounds (VOCs), such as 2-methyl-3-buten-2-ol (B93329) (MBO).[1][3] In the realm of synthetic chemistry, it serves as a valuable reagent, for instance, in the preparation of inhibitors for the Myeloid Cell Leukemia 1 (MCL1) protein, a target in oncological research.[3][4]

History and Discovery

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is provided in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 20818-81-9 |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 63 °C (145 °F; 336 K) |

| Melting Point | -65 °C (-85 °F; 208 K) |

| Density | 0.79 g/cm³ |

| Solubility | Soluble in water |

Table 2: Chemical and Computational Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxy-2-methylpropionaldehyde, 2-hydroxyisobutyraldehyde |

| InChI | InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3 |

| InChIKey | HNVAGBIANFAIIL-UHFFFAOYSA-N |

| SMILES | CC(C)(C=O)O |

| XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 88.052429 g/mol |

| Monoisotopic Mass | 88.052429 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 6 |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported in the literature. The following sections provide an overview of these methods and detailed experimental protocols for selected key syntheses.

Synthesis from Isobutyraldehyde (B47883)

One of the primary industrial routes to aldehydes is the hydroformylation of alkenes. Isobutyraldehyde, the precursor for this synthesis, is produced industrially by the hydroformylation of propene.[7] The subsequent oxidation of isobutyraldehyde can yield this compound.

This is a generalized protocol based on known oxidation reactions of aldehydes. Specific conditions for the selective synthesis of this compound may require optimization.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone (B3395972) (co-solvent)

-

Suitable reaction vessel (e.g., round-bottom flask) with magnetic stirrer and temperature control

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with isobutyraldehyde and an equal volume of acetone.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a stoichiometric equivalent of 30% hydrogen peroxide to the cooled mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Synthesis from Pyruvic Aldehyde Dimethyl Acetal (B89532)

This compound can also be synthesized from pyruvic aldehyde dimethyl acetal.[4] This method involves the reaction of the acetal with a Grignard reagent.

This is a conceptual protocol. Researchers should consult specialized literature for precise reaction conditions.

Materials:

-

Pyruvic aldehyde dimethyl acetal

-

Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for Grignard reactions (dried in an oven)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Charge the flask with a solution of pyruvic aldehyde dimethyl acetal in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the flask in an ice bath.

-

Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the acetal.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound, which can be purified by distillation.

Role in Atmospheric Chemistry

This compound is a significant intermediate in the atmospheric degradation of 2-methyl-3-buten-2-ol (MBO), a biogenic volatile organic compound emitted by various plants. The atmospheric oxidation of MBO is initiated by reaction with hydroxyl radicals (•OH) or ozone (O₃).

The reaction with •OH radicals proceeds via addition to the double bond, leading to the formation of a peroxy radical, which then undergoes further reactions to yield this compound and other products. The molar yield of this compound from the reaction of MBO with •OH radicals is reported to be in the range of 16% to 31%.[3]

Similarly, the ozonolysis of MBO also produces this compound, with reported yields varying from 43% to 84%, depending on humidity.[3] The subsequent atmospheric fate of this compound is primarily its reaction with •OH radicals, which leads to the formation of acetone with a high yield.[3]

Synthetic Pathways and Applications

Beyond its role in atmospheric chemistry, this compound is a useful building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations.

Conclusion

This compound is a molecule of growing importance, bridging the fields of atmospheric science and synthetic organic chemistry. While its formal discovery is not clearly demarcated in historical records, its significance is now well-established. The synthetic routes outlined in this guide, along with the detailed physicochemical data, provide a solid foundation for researchers and drug development professionals working with this versatile compound. Further research into more efficient and stereoselective synthetic methods, as well as exploration of its potential in the synthesis of novel bioactive molecules, will undoubtedly continue to expand the utility of this compound.

References

- 1. This compound | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound|CAS 20818-81-9 [benchchem.com]

- 4. 2-hydroxy-2-methylpropionaldehyde | 20818-81-9 [chemicalbook.com]

- 5. Beilstein database - Wikipedia [en.wikipedia.org]

- 6. Beilstein_database [chemeurope.com]

- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Hydroxy-2-methylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-2-methylpropanal (CAS No: 20818-81-9), a versatile bifunctional molecule with applications in synthetic organic chemistry and atmospheric chemistry. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to facilitate the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₄H₈O₂, relies on a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as 2-methylpropanal.[1][2] The protons in this compound are in three distinct chemical environments: the aldehyde proton, the hydroxyl proton, and the methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The experimental data for this compound in Chloroform-d (CDCl₃) is available.[3]

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~205 |

| Quaternary Carbon (C-OH) | ~75 |

| Methyl Carbons (-CH₃) | ~22 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and aldehyde (C=O and C-H) groups. While a specific experimental spectrum for this compound is not widely published, the expected absorption ranges can be inferred from data on related compounds and general spectroscopic principles.[4][5][6][7]

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (broad) | 3600 - 3200 |

| Aldehyde (CHO) | C=O stretch (strong) | 1740 - 1720 |

| Aldehyde (CHO) | C-H stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 |

| Alkyl (-CH₃) | C-H stretch | 2975 - 2870 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[8][9] Predicted mass spectrometry data for various adducts is also available.[10]

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 89.0597 |

| [M+Na]⁺ | 111.0416 |

| [M-H]⁻ | 87.0452 |

The fragmentation pattern in electron ionization (EI) mass spectrometry for aldehydes often involves α-cleavage and McLafferty rearrangement. For this compound, characteristic fragments would be expected from the loss of functional groups or alkyl fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy Protocol

A typical procedure for obtaining an ATR-FTIR spectrum is:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

The following outlines a general GC-MS protocol for the analysis of a volatile compound like this compound:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to library databases.

Visualizing Spectroscopic Analysis Workflows

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

The relationship between the different spectroscopic techniques and the structural information they provide is crucial for unambiguous compound identification.

Caption: Interrelationship of spectroscopic techniques in the characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. This compound | C4H8O2 | CID 88703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. PubChemLite - this compound (C4H8O2) [pubchemlite.lcsb.uni.lu]

Thermodynamic Properties of 2-Hydroxy-2-methylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Hydroxy-2-methylpropanal, a hydroxyaldehyde, is a molecule of interest in various chemical contexts, including as a bacterial xenobiotic metabolite and an intermediate in atmospheric chemistry.[1][2][3] Its bifunctional nature, containing both a tertiary alcohol and an aldehyde group, makes it a versatile building block in synthetic organic chemistry.[3] A thorough understanding of its thermodynamic properties is essential for process design, reaction optimization, and modeling its behavior in biological and environmental systems.

This guide summarizes the currently available physical properties of this compound and provides a detailed overview of the general experimental and computational protocols that can be employed to determine its fundamental thermodynamic characteristics.

Physicochemical Properties of this compound

While specific experimental data on the core thermodynamic properties are sparse, a summary of its known physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1][4][5] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| CAS Number | 20818-81-9 | [1][2] |

| Boiling Point | 125.7 °C at 760 mmHg | [4] |

| 62-64 °C at 50 Torr | [2] | |

| Melting Point | 73-74 °C | [2] |

| Density | 0.985 g/cm³ | [4] |

| 1.1014 g/cm³ at 0 °C | [2] | |

| Vapor Pressure | 5.59 mmHg at 25 °C | [4] |

| Flash Point | 38.9 °C | [4][6] |

| Refractive Index | 1.412 | [4] |

| XLogP3 | -0.3 | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [1][2][4] |

Methodologies for Determining Thermodynamic Properties

The following sections detail the standard experimental and computational methods that can be applied to determine the thermodynamic properties of this compound.

Experimental Protocols

The standard enthalpy of formation can be determined indirectly through combustion calorimetry.

-

Methodology: Static Bomb Combustion Calorimetry

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded to determine the heat of combustion.

-

The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

-

The standard enthalpy of combustion is calculated from the experimental data.

-

The standard enthalpy of formation is then derived using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

-

Another approach involves reaction calorimetry, where the heat of a specific reaction involving the target molecule is measured. For instance, the heat of hydrolysis of an acetal (B89532) to its parent aldehyde has been used to determine the enthalpy of formation of formaldehyde (B43269) and acetaldehyde.[1]

Differential Scanning Calorimetry (DSC) and adiabatic calorimetry are primary techniques for measuring heat capacity and the enthalpies of fusion and vaporization.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

A small, weighed sample of this compound is placed in a sample pan, with an empty pan used as a reference.

-

Both pans are heated or cooled at a constant, programmed rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity is determined from the heat flow difference as a function of temperature.

-

Phase transitions, such as melting and boiling, are observed as endothermic peaks. The area under these peaks is integrated to determine the enthalpy of fusion (ΔfusH°) and the enthalpy of vaporization (ΔvapH°).

-

-

Methodology: Adiabatic Calorimetry

-

A sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.

-

A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

The heat capacity is calculated from the energy input and the temperature change. This method is highly accurate for determining heat capacity over a wide range of temperatures.

-

The standard molar entropy of a substance in the gaseous state can be determined from heat capacity measurements from near absolute zero, or it can be calculated using statistical mechanics from spectroscopic data.

-

Methodology: Calorimetric Entropy Determination

-

The heat capacity of the substance is measured from a very low temperature (approaching 0 K) up to the desired temperature using adiabatic calorimetry.

-

The entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the target temperature, accounting for the entropies of any phase transitions.

-

-

Methodology: Spectroscopic Entropy Calculation

-

The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy.

-

The rotational constants are obtained from microwave spectroscopy or high-resolution vibrational spectra.

-

These spectroscopic data are used as inputs for statistical mechanics equations to calculate the translational, rotational, and vibrational contributions to the total entropy.[7][8]

-

Computational Protocols

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.

-

Methodology: Ab Initio and Density Functional Theory (DFT) Calculations

-

The geometry of the this compound molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).

-

A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

-

The zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy are calculated from the vibrational frequencies.

-

The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation. High-accuracy composite methods like G3, G3B3, or CBS-APNO can also be employed for more reliable predictions.[5]

-

The Gibbs free energy of formation can then be calculated from the enthalpy of formation and the calculated entropy.

-

Visualizations

The following diagram illustrates a general workflow for the experimental and computational determination of the thermodynamic properties of an organic compound like this compound.

Caption: General workflow for determining thermodynamic properties.

Conclusion

While specific, experimentally determined thermodynamic data for this compound are currently lacking in the literature, its fundamental physical properties have been documented. This guide provides researchers with the established experimental and computational frameworks necessary to determine the enthalpy of formation, entropy, Gibbs free energy, and heat capacity of this compound. The application of these methodologies will be crucial for advancing the understanding and application of this compound in various scientific and industrial fields. It is recommended that future work focus on the experimental determination of these properties to provide a more complete thermochemical profile of this versatile molecule.

References

- 1. Reaction Calorimetric Studies: The Enthalpies of Formation of Orthophosphoric Acid, Ozone, Formaldehyde and Acetaldehyde - ProQuest [proquest.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Role of 2-Hydroxy-2-methylpropanal as a Bacterial Xenobiotic Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial metabolism of xenobiotics is a critical area of research in fields ranging from environmental bioremediation to drug development. 2-Hydroxy-2-methylpropanal has been identified as a key intermediate in the bacterial degradation of several widespread environmental contaminants, most notably the gasoline additive methyl tert-butyl ether (MTBE). This technical guide provides a comprehensive overview of the current understanding of this compound's role as a bacterial xenobiotic metabolite. It details its formation from precursor compounds, its subsequent enzymatic transformations, and the broader metabolic pathways in which it participates. This document synthesizes available data on the enzymes involved, presents detailed experimental protocols for its study, and utilizes visualizations to elucidate complex biochemical processes, serving as a vital resource for professionals in the field.

Introduction to Bacterial Xenobiotic Metabolism

Xenobiotics are chemical compounds foreign to a biological system. The ability of microorganisms, particularly bacteria, to metabolize these compounds is a cornerstone of biogeochemical cycles and has been harnessed for bioremediation. Bacterial xenobiotic metabolism typically involves a series of enzymatic reactions that transform the parent compound into less toxic and more easily assimilated substances. These pathways often converge on central metabolic routes. Understanding these intricate metabolic networks is crucial for developing effective bioremediation strategies and for predicting the fate of pharmaceutical compounds in the environment and within the host microbiome.

This compound is a hydroxyaldehyde that has been identified as a bacterial xenobiotic metabolite.[1] It is a key intermediate in the aerobic degradation of branched-chain hydrocarbons, such as the fuel oxygenates MTBE and ethyl tert-butyl ether (ETBE). Its transient nature makes it a challenging but important molecule to study to fully comprehend the biodegradation pathways of these prevalent environmental pollutants.

Formation of this compound

The primary pathway leading to the formation of this compound in bacteria is through the degradation of MTBE and other structurally related compounds. The initial steps of this pathway are catalyzed by monooxygenase enzymes.

The generally accepted pathway for the formation of this compound from MTBE is as follows:

-

Hydroxylation of MTBE: The degradation is initiated by a monooxygenase that hydroxylates the methyl group of MTBE, forming tert-butoxymethanol. This unstable intermediate spontaneously decomposes to tert-butyl alcohol (TBA) and formaldehyde.[2]

-

Hydroxylation of TBA: TBA is then hydroxylated by another monooxygenase to form 2-methyl-1,2-propanediol.[3]

-

Oxidation of 2-methyl-1,2-propanediol: The primary alcohol group of 2-methyl-1,2-propanediol is subsequently oxidized to an aldehyde, yielding this compound. This reaction is catalyzed by an alcohol dehydrogenase.[2]

Several bacterial genera have been implicated in the degradation of MTBE, including Rhodococcus, Pseudomonas, and Mycobacterium.[4][5][6] While the overall pathway is established, the specific enzymes responsible for each step can vary between different bacterial species.

Metabolic Fate of this compound

Once formed, this compound is a transient intermediate that is rapidly converted to its corresponding carboxylic acid, 2-hydroxyisobutyric acid (2-HIBA).

Oxidation to 2-Hydroxyisobutyric Acid (2-HIBA): An aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group of this compound to a carboxyl group, forming 2-HIBA.[2] This is a critical detoxification step, as aldehydes are generally more reactive and toxic to microbial cells than carboxylic acids.[7]

The resulting 2-HIBA is then further metabolized through various pathways, which are more extensively studied than the metabolism of the aldehyde itself.

Enzymology of this compound Metabolism

While the classes of enzymes involved in the formation and degradation of this compound are known, specific enzymes from various bacterial species have not been fully characterized with this particular substrate.

-

Alcohol Dehydrogenases (ADHs): These enzymes are responsible for the oxidation of 2-methyl-1,2-propanediol to this compound. Bacterial ADHs are a diverse group of enzymes, often with broad substrate specificity.[8] It is likely that a non-specific ADH is involved in this step of the MTBE degradation pathway.

-

Aldehyde Dehydrogenases (ALDHs): The oxidation of this compound to 2-HIBA is carried out by an ALDH. Bacterial ALDHs play a crucial role in detoxification by converting reactive aldehydes to less toxic carboxylic acids.[9] Similar to ADHs, these enzymes can exhibit broad substrate ranges.

Further research is needed to isolate, purify, and characterize the specific ADHs and ALDHs that utilize 2-methyl-1,2-propanediol and this compound as substrates in MTBE-degrading bacteria.

Quantitative Data on MTBE and TBA Degradation

Specific kinetic data for the enzymatic reactions involving this compound are scarce in the literature. However, studies on the overall degradation of MTBE and its primary metabolite TBA provide some quantitative insights.

| Parameter | Value | Organism | Growth Substrate | Reference |

| MTBE Degradation | ||||

| Vmax | 38.1 nmol/min/mgprotein | Pseudomonas sp. DZ13 | n-pentane | [7] |

| Ks | 6.8 mmol/L | Pseudomonas sp. DZ13 | n-pentane | [7] |

| Degradation Rate | 3.9 to 9.2 nmol/min/mg of cell protein | Propane-oxidizing bacteria | Propane | [3] |

| TBA Oxidation | ||||

| Oxidation Rate | 1.8 to 2.4 nmol/min/mg of cell protein | Propane-oxidizing bacteria | Propane | [3] |

Table 1: Kinetic Data for MTBE and TBA Degradation by Various Bacteria. This table summarizes the available kinetic parameters for the degradation of MTBE and TBA. The lack of specific data for this compound highlights a significant knowledge gap.

Experimental Protocols

The study of this compound as a bacterial xenobiotic metabolite requires a combination of microbiological, biochemical, and analytical techniques.

Enrichment and Isolation of this compound Metabolizing Bacteria

Objective: To isolate bacteria capable of utilizing a precursor xenobiotic (e.g., MTBE or TBA) and thus likely producing this compound as an intermediate.

Methodology:

-

Sample Collection: Collect samples from environments contaminated with the xenobiotic of interest (e.g., soil or water from a gasoline-contaminated site).

-

Enrichment Culture: Inoculate a mineral salts medium (MSM) with the environmental sample. The medium should contain the xenobiotic as the sole source of carbon and energy.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., aerobic, specific temperature).

-

Subculturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for the desired microorganisms.

-

Isolation: Plate serial dilutions of the enriched culture onto solid MSM plates exposed to the vapor of the xenobiotic to obtain pure colonies.

-

Screening: Screen the isolates for their ability to degrade the xenobiotic in liquid culture.

Identification of this compound as a Metabolite

Objective: To detect and identify this compound in bacterial cultures grown on a precursor xenobiotic.

Methodology:

-

Culturing: Grow the isolated bacterial strain in liquid MSM with the xenobiotic as the sole carbon source.

-

Sample Preparation: At various time points, collect culture supernatant. For intracellular metabolite analysis, quench the metabolism and lyse the cells.

-

Extraction: Perform a liquid-liquid extraction of the supernatant or cell lysate using a suitable organic solvent (e.g., ethyl acetate).

-

Derivatization: To improve volatility for gas chromatography, derivatize the extracted metabolites. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer: Operate in scan mode to acquire mass spectra of the eluting compounds.

-

-

Identification: Compare the retention time and mass spectrum of the suspected this compound peak with that of an authentic chemical standard.

Enzyme Assays for Dehydrogenase Activity

Objective: To measure the activity of alcohol dehydrogenase and aldehyde dehydrogenase involved in the metabolism of this compound.

Methodology:

-

Crude Cell Extract Preparation: Grow the bacterial strain to the mid-log phase, harvest the cells by centrifugation, and resuspend them in a suitable buffer. Lyse the cells using methods like sonication or French press. Centrifuge to remove cell debris and collect the supernatant (crude extract).

-

Alcohol Dehydrogenase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., phosphate (B84403) buffer, pH 7.5), NAD+ (or NADP+), and the crude cell extract.

-

Initiation: Start the reaction by adding the substrate, 2-methyl-1,2-propanediol.

-

Measurement: Monitor the increase in absorbance at 340 nm due to the reduction of NAD(P)+ to NAD(P)H using a spectrophotometer.

-

-

Aldehyde Dehydrogenase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NAD+ (or NADP+), and the crude cell extract.

-

Initiation: Start the reaction by adding the substrate, this compound.

-

Measurement: Monitor the increase in absorbance at 340 nm.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bacterial degradation pathway of MTBE to 2-HIBA.

Caption: Workflow for studying this compound metabolism.

Conclusion and Future Directions

This compound serves as a crucial, albeit transient, intermediate in the bacterial degradation of the widespread environmental pollutant MTBE. While its position in the metabolic pathway is established, there remain significant gaps in our understanding of the specific enzymes and the kinetics of its transformation. Future research should focus on the isolation and characterization of the alcohol and aldehyde dehydrogenases responsible for its formation and subsequent oxidation in key MTBE-degrading bacteria such as Rhodococcus and Pseudomonas species. Elucidating the regulation of the genes encoding these enzymes will also be critical. A more detailed understanding of the metabolism of this compound will not only enhance our knowledge of bacterial xenobiotic degradation but also pave the way for the development of more efficient bioremediation technologies. Furthermore, studying the interactions of such metabolites with other biological systems is pertinent for professionals in drug development, as the gut microbiome can significantly impact the metabolism of pharmaceutical compounds.

References

- 1. Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Influence of Growth Substrate and Contaminant Mixtures on the Degradation of BTEX and MTBE by Rhodococcus rhodochrous ATCC Strain 21198 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals